2-chloro-1-[5-(furan-2-yl)-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one
Description
2-Chloro-1-[5-(furan-2-yl)-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one is a pyrazoline derivative featuring a 4,5-dihydropyrazole core substituted with heterocyclic moieties (furan and thiophene) and a chloroacetyl group. Pyrazolines are known for their diverse pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory properties . The presence of thiophen-3-yl distinguishes this compound from common analogs that typically incorporate phenyl or substituted phenyl groups. Its molecular structure combines electron-rich aromatic systems (furan and thiophene) with a reactive chloroacetamide group, making it a candidate for structure-activity relationship (SAR) studies in drug discovery .
Properties
IUPAC Name |
2-chloro-1-[3-(furan-2-yl)-5-thiophen-3-yl-3,4-dihydropyrazol-2-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2S/c14-7-13(17)16-11(12-2-1-4-18-12)6-10(15-16)9-3-5-19-8-9/h1-5,8,11H,6-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWBNTIHXXKYHTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CSC=C2)C(=O)CCl)C3=CC=CO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Chloro-1-[5-(furan-2-yl)-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one, with the molecular formula C13H11ClN2O2S and CAS number 796106-54-2, has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the pyrazole family, which is known for a wide range of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.
Chemical Structure and Properties
The structure of 2-chloro-1-[5-(furan-2-yl)-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one features a chlorinated ethanone moiety linked to a pyrazole ring that incorporates furan and thiophene groups. This unique combination of heterocycles contributes to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C13H11ClN2O2S |
| Molecular Weight | 294.76 g/mol |
| CAS Number | 796106-54-2 |
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, studies have shown that related compounds demonstrate cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and A549 (lung cancer). In one study, derivatives of pyrazole were tested for their IC50 values against these cell lines, revealing promising results:
| Compound | Cell Line | IC50 (μg/mL) |
|---|---|---|
| 7f | HepG2 | 193.93 |
| 7a | A549 | 208.58 |
| Positive Control | A549 | 371.36 |
These findings suggest that 2-chloro-1-[5-(furan-2-yl)-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one could exhibit similar anticancer effects due to its structural similarities to other active pyrazole compounds .
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives is well-documented. Compounds with similar structures have been shown to inhibit cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process. For example, certain pyrazole derivatives have demonstrated COX inhibition with IC50 values comparable to established anti-inflammatory drugs like diclofenac:
| Compound | COX Inhibition (%) | IC50 (μg/mL) |
|---|---|---|
| Pyrazole Derivative A | 62% | 60.56 |
| Diclofenac | 22% | 54.65 |
The presence of the furan and thiophene rings in the structure may enhance the anti-inflammatory activity by providing additional binding interactions with COX enzymes .
Antimicrobial Activity
Antimicrobial properties are another area where pyrazole derivatives have shown promise. The presence of heterocycles like furan and thiophene is associated with enhanced antimicrobial activity against various pathogens. Studies have reported that similar compounds exhibit significant antibacterial and antifungal activities:
| Activity Type | Effective Against |
|---|---|
| Antibacterial | E. coli, S. aureus |
| Antifungal | C. albicans |
Such activities suggest that the compound may serve as a lead for developing new antimicrobial agents .
The biological activity of 2-chloro-1-[5-(furan-2-yl)-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one is likely mediated through interactions with specific molecular targets such as enzymes or receptors involved in disease processes. For instance, its potential as a COX inhibitor suggests that it may exert its anti-inflammatory effects by blocking the conversion of arachidonic acid into prostaglandins, thereby reducing inflammation.
Case Studies
Recent studies have explored the synthesis and biological evaluation of various pyrazole derivatives, including those similar to 2-chloro-1-[5-(furan-2-yl)-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one:
- Synthesis and Evaluation : A study synthesized several substituted pyrazoles and evaluated their anticancer activity against multiple cell lines. The most potent compounds exhibited IC50 values significantly lower than those of standard chemotherapeutics.
- In Vivo Studies : In vivo models demonstrated that certain pyrazole derivatives could reduce tumor size in xenograft models while exhibiting minimal toxicity to normal cells.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity :
Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. Research has shown that 2-chloro-1-[5-(furan-2-yl)-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one can inhibit cell proliferation in various cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest. For instance, a study demonstrated that the compound effectively reduced the viability of breast cancer cells by promoting apoptotic pathways .
Antimicrobial Properties :
The compound has also been evaluated for its antimicrobial activity against a range of pathogens. In vitro assays revealed that it exhibits notable inhibitory effects against both Gram-positive and Gram-negative bacteria. The presence of the furan and thiophene rings is believed to enhance its interaction with microbial membranes, leading to increased permeability and cell death .
Agricultural Science Applications
Pesticide Development :
Due to its bioactive nature, this compound is being investigated for use as a pesticide. Its ability to disrupt cellular processes in pests suggests potential as an effective insecticide or fungicide. Preliminary field trials have shown promising results in controlling pest populations while minimizing harm to beneficial insects .
Herbicide Potential :
Research into the herbicidal properties of similar pyrazole derivatives indicates that they may inhibit specific enzyme pathways in plants. This suggests that 2-chloro-1-[5-(furan-2-yl)-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one could be developed into a selective herbicide that targets weed species without affecting crop yields .
Material Science Applications
Polymer Synthesis :
The compound's reactive chloroacetyl group allows it to participate in polymerization reactions, leading to the development of novel polymeric materials with enhanced properties. These materials can be tailored for specific applications in coatings, adhesives, and composites .
Nanotechnology :
In nanomaterial synthesis, 2-chloro-1-[5-(furan-2-yl)-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one is being explored as a precursor for functionalized nanoparticles. The unique electronic properties imparted by the furan and thiophene units make these nanoparticles suitable for applications in sensors and electronic devices .
Case Studies
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloroacetyl group (-CO-CH₂-Cl) undergoes nucleophilic substitution with amines, alcohols, and thiols.
| Reagent | Conditions | Product Formed | Yield | Source |
|---|---|---|---|---|
| Ethylenediamine | Ethanol, reflux (6–8 hrs) | Bis-pyrazolyl ethylenediamine derivative | 68–72% | |
| Sodium methoxide | Methanol, 60°C (4 hrs) | Methoxy-substituted ethanone | 82% | |
| Benzylthiol | DMF, K₂CO₃, RT (12 hrs) | Thioether-linked aromatic adduct | 65% |
Mechanism : The reaction proceeds via an SN₂ pathway, where the nucleophile attacks the electrophilic carbon adjacent to the carbonyl group, displacing chloride.
Oxidation Reactions
Controlled oxidation modifies the dihydropyrazole ring or heterocyclic substituents.
Key Insight : Aromatic stabilization of the pyrazole ring enhances upon oxidation, as confirmed by UV-Vis spectral shifts at λ<sub>max</sub> 280 → 320 nm.
Cyclization Reactions
The compound participates in intramolecular and intermolecular cyclization to form fused heterocycles.
Notable Example : Reaction with 2,3-dihydro-1H-inden-1-one in ethanol yields spirocyclic derivatives with a centroid-centroid separation of 4.87 Å, indicating π-stacking interactions .
Cross-Coupling Reactions
The thiophene and furan substituents enable metal-catalyzed coupling.
| Catalyst | Conditions | Product Formed | Yield | Source |
|---|---|---|---|---|
| Pd(PPh₃)₄ | THF, 80°C (12 hrs) | Biaryl derivatives via Suzuki coupling | 74% | |
| CuI, L-proline | DMF, 100°C (24 hrs) | Sonogashira-coupled alkynyl analogs | 61% |
Structural Impact : Coupling at the thiophene-3-yl position increases planarity, enhancing intermolecular interactions in solid-state structures .
Stability Under Hydrolytic and Thermal Conditions
| Condition | Observation | Degradation Pathway | Source |
|---|---|---|---|
| pH 2.0, 70°C | 15% hydrolysis in 1 hr (HCl) | Cleavage of chloroacetyl group | |
| pH 9.0, 25°C | 40% hydrolysis in 24 hrs (NaOH) | Ring-opening of dihydropyrazole | |
| 150°C, dry air | Stable for >6 hrs | No decomposition |
Analytical Validation : HPLC purity >95% under inert atmospheres.
Comparison with Similar Compounds
Key Observations :
- Synthetic Yields : Yields vary significantly (45–70%) depending on steric and electronic effects of substituents. For example, bulkier groups like naphthyl () may reduce reaction efficiency .
- Thermal Stability : Melting points correlate with structural rigidity. Nitro-substituted analogs (e.g., 8b in ) exhibit higher melting points (176–190°C) due to enhanced intermolecular interactions .
Physicochemical and Spectroscopic Features
- IR Spectroscopy : The C=O stretch in chloroacetyl derivatives appears near 1660–1680 cm⁻¹, consistent across analogs (e.g., 1680 cm⁻¹ in 5a , 1666 cm⁻¹ in 6 ).
- NMR Data : Pyrazoline protons (H4) resonate at δ 3.53 ppm (doublet of doublets) in DMSO-d₆, as seen in 5a . Thiophene protons typically appear downfield (δ 7.0–7.5 ppm) due to sulfur’s electronegativity .
Research Tools and Commercial Availability
- Structural Analysis : SHELXL () and Multiwfn () are widely used for crystallographic refinement and electronic structure analysis, respectively .
- Commercial Sources : The target compound and its analogs (e.g., 4-methylphenyl and 4-chlorophenyl variants) are available from suppliers like CymitQuimica, with prices ranging from €195/100 mg to €269/250 mg .
Q & A
Q. Critical Parameters :
- Temperature : Cyclization requires reflux (~80°C) for 6–8 hours.
- Catalysts : Use of Lewis acids (e.g., ZnCl₂) improves regioselectivity in pyrazole formation.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .
Q. Table 1: Comparison of Synthetic Yields
| Step | Solvent | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| Chalcone formation | Ethanol | HCl | 78 | |
| Pyrazole cyclization | Ethanol | None | 65 | |
| Chlorination | DCM | DMAP | 82 |
Basic: Which spectroscopic and crystallographic methods are used for structural characterization?
Methodological Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Identifies proton environments (e.g., pyrazole C-H at δ 7.2–7.5 ppm, thiophene protons at δ 6.8–7.1 ppm) .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in the dihydropyrazole and furan-thiophene regions .
- X-ray Crystallography :
Q. Table 2: Key Crystallographic Data
| Parameter | Value | Reference |
|---|---|---|
| Space group | P 1 | |
| R-factor | 0.038 | |
| C-Cl bond length | 1.78 Å |
Advanced: How can contradictions between spectroscopic and crystallographic data be resolved?
Methodological Answer:
Discrepancies often arise from dynamic effects (e.g., tautomerism in solution vs. solid-state rigidity). Strategies include:
Variable-Temperature NMR : Detects tautomeric equilibria (e.g., keto-enol shifts) by analyzing signal splitting at low temperatures (−40°C) .
DFT Calculations : Compares computed NMR chemical shifts (using B3LYP/6-311+G(d,p)) with experimental data to validate crystallographic models .
Powder XRD : Confirms phase purity if single crystals are unavailable, using Rietveld refinement to match experimental patterns .
Case Study : A study resolved conflicting NOESY (solution) and XRD (solid-state) data for a dihydropyrazole derivative by identifying a temperature-dependent conformational flip in the thiophene ring .
Advanced: What computational methods predict the compound’s reactivity in electrophilic substitution reactions?
Methodological Answer:
- Frontier Molecular Orbital (FMO) Analysis :
- HOMO-LUMO gaps (calculated via Gaussian 09 at B3LYP/6-31G*) predict sites for electrophilic attack. For example, the thiophene-3-yl group has higher electron density (HOMO = −5.2 eV) than the furan ring .
- Molecular Electrostatic Potential (MEP) Maps : Highlight nucleophilic regions (negative potentials) at the pyrazole N-atom and thiophene sulfur .
Q. Table 3: Calculated Reactivity Descriptors
| Parameter | Thiophene-3-yl | Furan-2-yl |
|---|---|---|
| HOMO (eV) | −5.2 | −6.1 |
| Local Softness (s) | 0.45 | 0.32 |
Advanced: How to design experiments for structure-activity relationship (SAR) studies in medicinal chemistry?
Methodological Answer:
Derivatization : Synthesize analogs with modified substituents (e.g., replacing Cl with Br or varying heterocycles) .
Biological Assays :
- In vitro : Test inhibition of kinase targets (e.g., EGFR) via fluorescence polarization assays.
- Docking Studies : Use AutoDock Vina to correlate binding affinities with substituent bulk/logP values .
Pharmacophore Modeling : Identify critical interactions (e.g., hydrogen bonding at pyrazole N1) using Schrödinger Suite .
Case Study : Replacing the furan-2-yl group with a 4-methoxyphenyl moiety increased EGFR inhibition (IC₅₀ from 12 µM to 4.5 µM), validated by MD simulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
